molecular formula C20H13F6N3O4S B1142741 rac-Monepantel Sulfone CAS No. 851976-52-8

rac-Monepantel Sulfone

Cat. No.: B1142741
CAS No.: 851976-52-8
M. Wt: 505.4 g/mol
InChI Key: JTMLMJOBCBXFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Monepantel Sulfone is a novel compound belonging to the class of macrocyclic lactones. It is a metabolite of Monepantel, an anthelmintic drug primarily used in veterinary medicine. This compound has shown promising results in various scientific experiments, particularly in the field of cancer research due to its potential anticancer activity .

Mechanism of Action

Target of Action

The primary target of rac-Monepantel Sulfone is the DEG-3 subfamily of nicotinic acetylcholine receptors . This subfamily is absent in mammals, which might explain the minimal toxicity of monepantel .

Mode of Action

This compound acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits . It has been shown that this compound potentiates DEG-3/Des-2 receptors of H. contortus, acting as an agonist of the nicotinic acetylcholine receptor . This interaction produces spastic paralysis and death of the nematode .

Biochemical Pathways

This compound is involved in the mTOR pathway . It reduces human cancer cell line cell growth as well as phosphorylation levels of mTOR, RPS6KB1, and EIF4EBP1 in vitro and in vivo . Its major metabolite, monepantel sulfone, is understood to exert similar anticancer activity .

Pharmacokinetics

After administration, this compound is rapidly converted to its major metabolite, monepantel sulfone, which also has similar levels of efficacy against gastrointestinal nematodes compared to the parent compound . Short-term 5 mg/kg bw monepantel administration provides a combined steady-state trough plasma monepantel and monepantel sulfone concentration of 0.5 μM .

Result of Action

The action of this compound results in the reduction of mTOR pathway marker p-RPS6KB1 levels in PBMCs . This leads to a decrease in disease progression in patients with Motor Neurone Disease (MND) / Amyotrophic Lateral Sclerosis (ALS) measured by changes in ALSFRS-R .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle the substance in accordance with local environmental regulations and good industrial practices . Furthermore, the substance should be stored and transported under appropriate conditions to maintain its stability .

Biochemical Analysis

Preparation Methods

The synthesis of rac-Monepantel Sulfone involves several steps, starting from the parent compound Monepantel. The synthetic route typically includes oxidation reactions to convert Monepantel to its sulfone derivative. Industrial production methods may involve large-scale oxidation processes using specific reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

rac-Monepantel Sulfone undergoes various chemical reactions, including:

    Oxidation: Conversion of Monepantel to this compound.

    Reduction: Potential reduction reactions to revert the sulfone to its parent compound.

    Substitution: Possible substitution reactions involving the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac-Monepantel Sulfone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

rac-Monepantel Sulfone is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:

This compound stands out due to its potential anticancer activity and its ability to target specific molecular pathways involved in cancer progression .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of rac-Monepantel Sulfone involves the oxidation of rac-Monepantel to form rac-Monepantel Sulfoxide, followed by further oxidation of the sulfoxide to form the sulfone.", "Starting Materials": [ "rac-Monepantel", "Oxidizing agent (e.g. m-CPBA)", "Solvent (e.g. dichloromethane)", "Base (e.g. sodium hydroxide)", "Acid (e.g. hydrochloric acid)", "Water" ], "Reaction": [ "Dissolve rac-Monepantel in a solvent (e.g. dichloromethane) and add an oxidizing agent (e.g. m-CPBA) to the solution.", "Stir the mixture at room temperature for a period of time until the oxidation is complete.", "Add a base (e.g. sodium hydroxide) to the mixture to deprotonate the sulfoxide and form the sulfinate intermediate.", "Acidify the mixture with an acid (e.g. hydrochloric acid) to protonate the sulfinate intermediate and form the desired sulfone product.", "Extract the product with a suitable solvent (e.g. dichloromethane) and wash with water to remove impurities.", "Purify the product by recrystallization or chromatography." ] }

CAS No.

851976-52-8

Molecular Formula

C20H13F6N3O4S

Molecular Weight

505.4 g/mol

IUPAC Name

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide

InChI

InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30)

InChI Key

JTMLMJOBCBXFES-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F

Synonyms

N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.